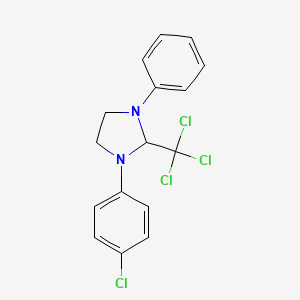
1-(4-Chlorophenyl)-3-phenyl-2-(trichloromethyl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-phenyl-2-(trichloromethyl)imidazolidine is a synthetic organic compound belonging to the imidazolidine class This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a trichloromethyl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-phenyl-2-(trichloromethyl)imidazolidine typically involves multicomponent reactions. One common method is the copper-catalyzed multicomponent reaction, where benzoin or benzil reacts with different aldehydes in the presence of ammonium acetate as the nitrogen source . This method yields high efficiency and excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-phenyl-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Chlorophenyl)-3-phenyl-2-(trichloromethyl)imidazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-phenyl-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: Known for their wide range of applications in medicinal chemistry.
Imidazo[4,5-b]pyridines: Exhibiting significant biological activity and used in various therapeutic areas.
Uniqueness: 1-(4-Chlorophenyl)-3-phenyl-2-(trichloromethyl)imidazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorophenyl, phenyl, and trichloromethyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
61545-15-1 |
|---|---|
Molecular Formula |
C16H14Cl4N2 |
Molecular Weight |
376.1 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-phenyl-2-(trichloromethyl)imidazolidine |
InChI |
InChI=1S/C16H14Cl4N2/c17-12-6-8-14(9-7-12)22-11-10-21(15(22)16(18,19)20)13-4-2-1-3-5-13/h1-9,15H,10-11H2 |
InChI Key |
BEBXBDNQMQFHGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C(Cl)(Cl)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


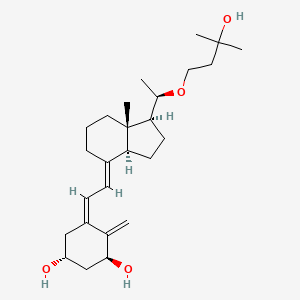
![4-[2-(4-Chlorophenyl)ethyl]-2,5-dioxoimidazolidine-4-carbaldehyde](/img/structure/B12931859.png)
![1,2-Bis[2-methyl-5-[4-(hydroxymethyl)phenyl]-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B12931861.png)


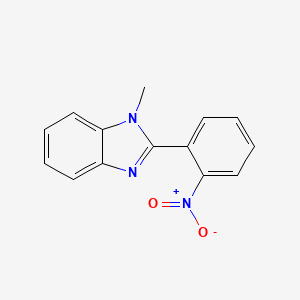

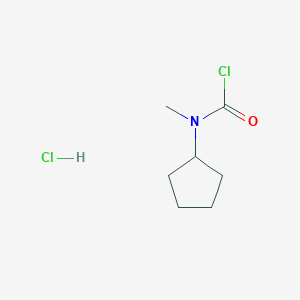
![(R)-2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12931898.png)
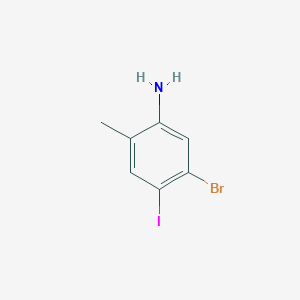
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanamine](/img/structure/B12931904.png)

![(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B12931913.png)

